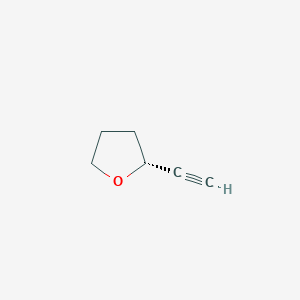![molecular formula C6H6BrN5S B13082676 5-Bromo-1-[(1,3-thiazol-2-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13082676.png)
5-Bromo-1-[(1,3-thiazol-2-yl)methyl]-1H-1,2,4-triazol-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-1-[(1,3-thiazol-2-yl)methyl]-1H-1,2,4-triazol-3-amine is a heterocyclic compound that contains both thiazole and triazole rings. These rings are known for their significant roles in medicinal chemistry due to their biological activities. The compound’s structure includes a bromine atom, which often imparts unique reactivity and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-[(1,3-thiazol-2-yl)methyl]-1H-1,2,4-triazol-3-amine typically involves the reaction of 1,3-thiazole derivatives with triazole precursors. One common method includes the reaction of 2-bromo-1-(1,3-thiazol-2-yl)ethanone with 1H-1,2,4-triazol-3-amine under basic conditions . The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-1-[(1,3-thiazol-2-yl)methyl]-1H-1,2,4-triazol-3-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced, affecting the thiazole and triazole rings.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and alcohols.
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Major Products Formed
Substituted Derivatives: Products where the bromine atom is replaced by other functional groups.
Oxidized or Reduced Forms: Compounds with altered oxidation states of the thiazole or triazole rings.
Cyclized Products: More complex heterocyclic compounds formed through cyclization reactions.
Applications De Recherche Scientifique
5-Bromo-1-[(1,3-thiazol-2-yl)methyl]-1H-1,2,4-triazol-3-amine has various applications in scientific research:
Mécanisme D'action
The mechanism of action of 5-Bromo-1-[(1,3-thiazol-2-yl)methyl]-1H-1,2,4-triazol-3-amine involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit specific enzymes involved in microbial growth, leading to its antimicrobial effects . Additionally, the compound’s structure allows it to interact with DNA and proteins, potentially affecting cellular processes and signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Methyl-1,3-thiazol-2-yl derivatives: These compounds share the thiazole ring and exhibit similar biological activities.
1,2,4-Triazole derivatives: Compounds with the triazole ring are known for their diverse pharmacological properties.
Benzothiazole derivatives: These compounds have a similar structure and are studied for their antimicrobial and anticancer activities.
Uniqueness
5-Bromo-1-[(1,3-thiazol-2-yl)methyl]-1H-1,2,4-triazol-3-amine is unique due to the presence of both thiazole and triazole rings, along with a bromine atom. This combination imparts distinct reactivity and biological properties, making it a valuable compound for research and development in various fields .
Propriétés
Formule moléculaire |
C6H6BrN5S |
|---|---|
Poids moléculaire |
260.12 g/mol |
Nom IUPAC |
5-bromo-1-(1,3-thiazol-2-ylmethyl)-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C6H6BrN5S/c7-5-10-6(8)11-12(5)3-4-9-1-2-13-4/h1-2H,3H2,(H2,8,11) |
Clé InChI |
UGRUWOZHAJBHAH-UHFFFAOYSA-N |
SMILES canonique |
C1=CSC(=N1)CN2C(=NC(=N2)N)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-[(5-Bromofuran-3-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13082619.png)


![1-Chloro-4-{[(2-iodocyclopentyl)oxy]methyl}benzene](/img/structure/B13082630.png)




![2-Cyano-7-oxaspiro[3.5]nonane-2-carboxylic acid](/img/structure/B13082650.png)

